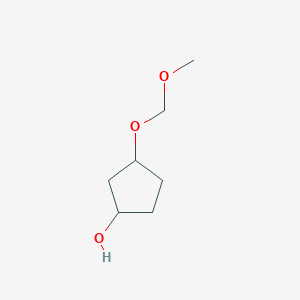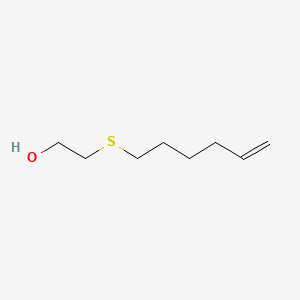![molecular formula C15H16BrNO2 B12649908 1-[2-(Acetyloxy)-2-phenylethyl]pyridin-1-ium bromide CAS No. 6318-75-8](/img/structure/B12649908.png)
1-[2-(Acetyloxy)-2-phenylethyl]pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 31690 is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is a synthetic compound that has been studied for its various chemical reactions, mechanisms of action, and applications in different fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
The preparation of NSC 31690 involves several synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The industrial production methods for NSC 31690 typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact synthetic routes and reaction conditions are often proprietary information held by the manufacturers.
Analyse Des Réactions Chimiques
NSC 31690 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may produce oxidized derivatives of NSC 31690, while reduction reactions may yield reduced forms of the compound.
Applications De Recherche Scientifique
NSC 31690 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds. In biology, NSC 31690 is studied for its potential effects on cellular processes and its ability to interact with biological molecules. In medicine, the compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases. In industry, NSC 31690 is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of NSC 31690 involves its interaction with specific molecular targets and pathways within cells. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved in the action of NSC 31690 are the subject of ongoing research. Understanding the mechanism of action is crucial for developing new therapeutic applications and optimizing the use of NSC 31690 in various fields.
Comparaison Avec Des Composés Similaires
NSC 31690 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or those that undergo similar chemical reactions. By comparing NSC 31690 with these compounds, researchers can identify its unique properties and potential advantages. Some similar compounds include NSC 125973 and NSC-36586, which have been studied for their own unique properties and applications.
Propriétés
Numéro CAS |
6318-75-8 |
|---|---|
Formule moléculaire |
C15H16BrNO2 |
Poids moléculaire |
322.20 g/mol |
Nom IUPAC |
(1-phenyl-2-pyridin-1-ium-1-ylethyl) acetate;bromide |
InChI |
InChI=1S/C15H16NO2.BrH/c1-13(17)18-15(14-8-4-2-5-9-14)12-16-10-6-3-7-11-16;/h2-11,15H,12H2,1H3;1H/q+1;/p-1 |
Clé InChI |
SCRJCRBUJVBIAH-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)OC(C[N+]1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


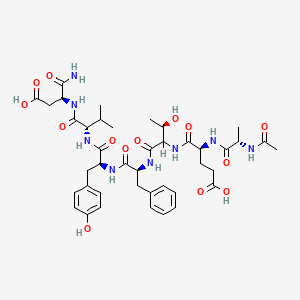
![2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12649828.png)
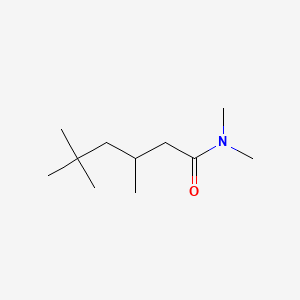

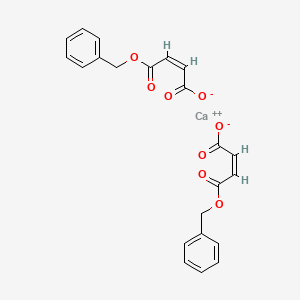
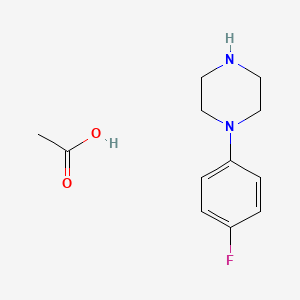
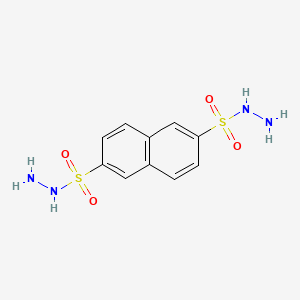
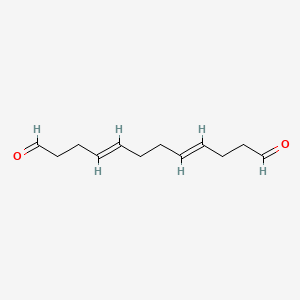
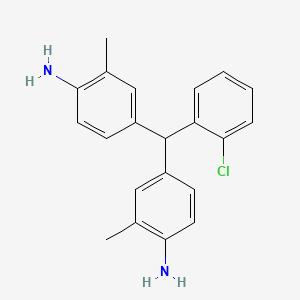
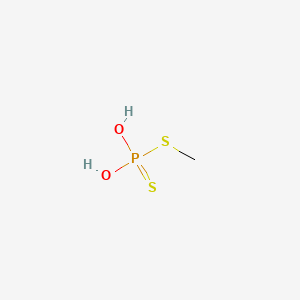
![1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane](/img/structure/B12649880.png)
![Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12649887.png)
